molecular formula C19H23N3O3 B5060127 N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide

N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide

Cat. No. B5060127
M. Wt: 341.4 g/mol
InChI Key: ZJWZDWWDNRJZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide is a chemical compound that has gained significant attention from the scientific community due to its potential use in various fields of research. This compound is commonly referred to as EMHPH, and it has been synthesized using different methods. The aim of

Mechanism of Action

The mechanism of action of EMHPH is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in various physiological processes. It has been shown to have anti-inflammatory and anti-cancer properties, which may be attributed to its ability to modulate the immune system and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
EMHPH has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to modulate the immune system and induce apoptosis in cancer cells. However, the exact mechanism of action and the full extent of its effects are still under investigation.

Advantages and Limitations for Lab Experiments

EMHPH has several advantages for lab experiments, including its ease of synthesis, stability, and potential therapeutic applications. However, its limitations include its low solubility in water, which may affect its bioavailability and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several future directions for the research and development of EMHPH, including the optimization of its pharmacokinetic properties, the identification of its molecular targets, and the development of new derivatives with improved efficacy and safety profiles. It may also be used in combination with other drugs to enhance its therapeutic potential. Additionally, further research is needed to fully understand its mechanism of action and the extent of its effects in different physiological processes.
Conclusion:
In conclusion, N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide is a promising chemical compound that has shown potential in various fields of research. Its ease of synthesis, stability, and potential therapeutic applications make it an attractive target for further investigation. However, more research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations.

Synthesis Methods

EMHPH can be synthesized using different methods, including the reaction of 2-ethylbenzoylhydrazine with 4-methoxybenzaldehyde in the presence of acetic acid and ethanol. The reaction mixture is then refluxed for several hours to obtain the desired product. Other methods involve the use of different reagents and solvents, but the overall process remains the same.

Scientific Research Applications

EMHPH has been used in various fields of research, including medicinal chemistry, drug discovery, and pharmacology. This compound has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. It has also been used as a potential drug target for the development of new therapeutics.

properties

IUPAC Name

1-(2-ethylphenyl)-3-[3-(4-methoxyphenyl)propanoylamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-3-15-6-4-5-7-17(15)20-19(24)22-21-18(23)13-10-14-8-11-16(25-2)12-9-14/h4-9,11-12H,3,10,13H2,1-2H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWZDWWDNRJZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NNC(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827273
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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